molecular formula C19H28FN3O2 B4972051 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide

Numéro de catalogue B4972051
Poids moléculaire: 349.4 g/mol
Clé InChI: DWIDSFMBEUKYRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide, also known as Lemborexant, is a novel dual orexin receptor antagonist. It is a potential drug candidate for the treatment of insomnia and other sleep disorders.

Mécanisme D'action

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide works by blocking the activity of orexin receptors in the brain. Orexin is a neuropeptide that regulates wakefulness and arousal. By blocking the orexin receptors, N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide promotes sleep and reduces wakefulness. The compound has a high affinity for both orexin receptor subtypes, OX1R and OX2R, which makes it a potent dual orexin receptor antagonist.
Biochemical and Physiological Effects
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide has been shown to have a dose-dependent effect on sleep parameters. It increases the duration of non-REM sleep and reduces the duration of wakefulness. The compound also has minimal effects on the cardiovascular and respiratory systems, making it a safe and well-tolerated drug.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. The compound has a well-defined mechanism of action, which allows for precise and targeted studies. However, the limitations of N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide include its high cost and limited availability for research purposes.

Orientations Futures

There are several future directions for the research and development of N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide. One potential area of study is its use in combination with other drugs for the treatment of sleep disorders. Another direction is the exploration of its potential use in other neurological disorders such as anxiety and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide.
Conclusion
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide is a promising drug candidate for the treatment of insomnia and other sleep disorders. Its well-defined mechanism of action and minimal side effects make it a safe and effective drug. Further research is needed to explore its potential use in other neurological disorders and to determine its long-term safety and efficacy.

Méthodes De Synthèse

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide is synthesized through a multi-step process that involves the reaction of 1-(2-fluorobenzyl)piperidine with ethyl 3-aminocrotonate to form an intermediate. The intermediate is then reacted with 2-isoxazolidinone to form the final product, N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide. The synthesis method has been optimized to produce high yields and purity of the compound.

Applications De Recherche Scientifique

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating insomnia. The compound has shown promising results in improving sleep onset latency, total sleep time, and sleep efficiency. It has also been studied for its potential use in treating other sleep disorders such as narcolepsy and obstructive sleep apnea.

Propriétés

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O2/c1-21(19(24)9-12-23-11-5-13-25-23)17-7-4-10-22(15-17)14-16-6-2-3-8-18(16)20/h2-3,6,8,17H,4-5,7,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIDSFMBEUKYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.